molecular formula C9H14N2O3 B2990912 ethyl 3-isopropoxy-1H-pyrazole-4-carboxylate CAS No. 888739-04-6

ethyl 3-isopropoxy-1H-pyrazole-4-carboxylate

Cat. No. B2990912
CAS RN: 888739-04-6
M. Wt: 198.222
InChI Key: IMGDBIMVFOWKGU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including ethyl 3-isopropoxy-1H-pyrazole-4-carboxylate, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A study has shown that ethyl 1,2,3-thiadiazole-4-carboxylate and ethyl 4-formyl-1H-pyrazole-3-carboxylate were synthesized under Hurd–Mori and Vilsmeier–Haack reaction conditions based on (het)aroylhydrazones of ethyl pyruvates .


Molecular Structure Analysis

The molecular structure of ethyl 3-isopropoxy-1H-pyrazole-4-carboxylate consists of 9 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms.


Chemical Reactions Analysis

Pyrazoles, including ethyl 3-isopropoxy-1H-pyrazole-4-carboxylate, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Scientific Research Applications

I have conducted several searches to find specific scientific research applications for “ethyl 3-isopropoxy-1H-pyrazole-4-carboxylate”, but unfortunately, there is limited information available on this exact compound in the context of direct applications.

However, pyrazole derivatives, in general, have been the focus of many studies due to their frequent use as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are known for their applications in sensing, catalysis, drug delivery, and luminescence when used in metal–organic frameworks (MOFs) .

Safety And Hazards

The safety data sheet for a related compound, ethyl pyrazole-4-carboxylate, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to use only outdoors or in a well-ventilated area, and to wear protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

ethyl 5-propan-2-yloxy-1H-pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-4-13-9(12)7-5-10-11-8(7)14-6(2)3/h5-6H,4H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGDBIMVFOWKGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-isopropoxy-1H-pyrazole-4-carboxylate

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